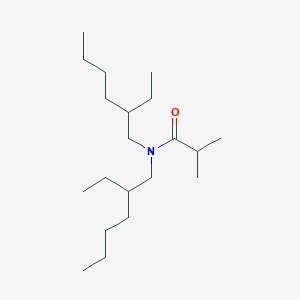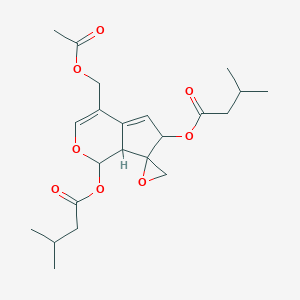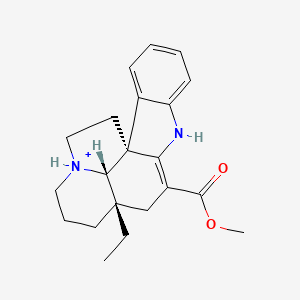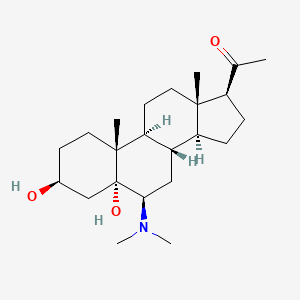
6-Ethyl-9-oxaergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-9-oxaergoline: is a synthetic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, particularly in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-9-oxaergoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-9-oxaergoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 6-Ethyl-9-oxaergoline is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of ergoline derivatives in biological systems.
Medicine: Medically, this compound has shown potential as a dopamine receptor agonist. This makes it a candidate for developing treatments for neurological disorders such as Parkinson’s disease.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other bioactive molecules. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-9-oxaergoline primarily involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, binding to these receptors and mimicking the effects of dopamine. This interaction can modulate neurotransmitter release and influence various physiological processes.
Molecular Targets and Pathways:
Dopamine Receptors: The compound targets dopamine receptors, particularly D2-like receptors.
Signaling Pathways: Activation of these receptors can influence signaling pathways involved in motor control, mood regulation, and cognitive functions.
Comparison with Similar Compounds
Apomorphine: Another dopamine receptor agonist with similar pharmacological properties.
Pergolide: An ergoline derivative used in the treatment of Parkinson’s disease.
Lisuride: A compound with both dopamine agonist and antagonist properties.
Uniqueness: 6-Ethyl-9-oxaergoline stands out due to its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. Its ability to selectively target dopamine receptors makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
81244-91-9 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(7R)-6-ethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C15H18N2O/c1-2-17-6-7-18-15-11-4-3-5-12-14(11)10(9-16-12)8-13(15)17/h3-5,9,13,15-16H,2,6-8H2,1H3/t13-,15?/m1/s1 |
InChI Key |
ILMWHLYQRWFIJV-AFYYWNPRSA-N |
SMILES |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
Isomeric SMILES |
CCN1CCOC2[C@H]1CC3=CNC4=CC=CC2=C34 |
Canonical SMILES |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
Synonyms |
6-EOE 6-ethyl-9-oxaergoline 6-ethyl-9-oxaergoline, (+-)-isomer 6-ethyl-9-oxaergoline, (5alpha,10beta)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(6-oxobenzo[c]chromen-3-yl)acetamide](/img/structure/B1211591.png)




![[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1211601.png)


